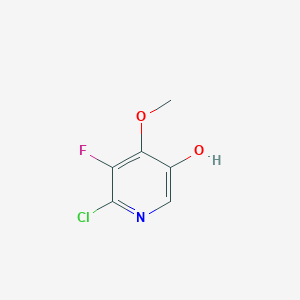

6-Chloro-5-fluoro-4-methoxy-3-pyridinol

Description

Structure

3D Structure

Properties

CAS No. |

1184172-47-1 |

|---|---|

Molecular Formula |

C6H5ClFNO2 |

Molecular Weight |

177.56 g/mol |

IUPAC Name |

6-chloro-5-fluoro-4-methoxypyridin-3-ol |

InChI |

InChI=1S/C6H5ClFNO2/c1-11-5-3(10)2-9-6(7)4(5)8/h2,10H,1H3 |

InChI Key |

JFDGZMZPRFRNPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1O)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Chloro 5 Fluoro 4 Methoxy 3 Pyridinol

Retrosynthetic Analysis of the 6-Chloro-5-fluoro-4-methoxy-3-pyridinol Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comadvancechemjournal.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. youtube.com

For this compound, the analysis begins by considering the final arrangement of substituents. Key disconnections can be envisioned in two primary ways:

Functionalization-Based Approach: This strategy retains the central pyridine (B92270) ring and disconnects the substituents. The most labile or synthetically accessible groups are disconnected first. For instance, the chloro, fluoro, and methoxy (B1213986) groups can be considered as being introduced through electrophilic, nucleophilic, or metal-catalyzed substitution reactions on a pyridinol precursor. This leads back to simpler pyridinols, which themselves can be disconnected further.

Ring-Construction Approach: This more fundamental approach involves disconnecting the pyridine ring itself. Cycloaddition reactions are a powerful tool for this strategy. nih.gov The target molecule could be retrosynthetically disconnected into components suitable for a [4+2] cycloaddition (Diels-Alder type reaction), such as a substituted 1-azadiene and an alkyne, which would form the pyridine ring in a highly controlled manner. nih.gov

A plausible retrosynthetic map could involve disconnecting the C-Cl and C-F bonds via FGI to a di-lithiated intermediate, which could be generated from a dibromo-pyridinol precursor. The methoxy and hydroxyl groups can act as directing groups in such transformations. This dibromo-pyridinol could then be traced back to simpler acyclic precursors through a ring-closing condensation or cycloaddition pathway.

Precursor Synthesis and Functional Group Interconversions

Building upon the retrosynthetic analysis, the forward synthesis requires robust methods for introducing each functional group with high regioselectivity. The electronic nature of the pyridine ring, which is generally electron-deficient, and the influence of existing substituents heavily dictate the feasibility and outcome of these transformations.

Achieving the specific substitution pattern of this compound requires precise control over the introduction of chlorine and methoxy groups.

Ortho-Chlorination: The introduction of a chlorine atom at the 6-position, ortho to the hydroxyl group at C3, can be challenging. Direct chlorination of a pyridinol often leads to a mixture of products. A more controlled approach involves a directed metalation strategy. For example, the hydroxyl group can be protected, and the nitrogen atom can direct a lithiation at the C6 position. Quenching the resulting organolithium species with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) would install the chlorine atom.

Para-Methoxylation: The methoxy group at C4 is para to the nitrogen atom. If starting from a 4-hydroxypyridine (B47283) (a pyridone tautomer), O-methylation using a reagent like methyl iodide or dimethyl sulfate (B86663) is a standard procedure. Alternatively, if the C4 position is halogenated, a nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) can be employed. The electron-deficient nature of the pyridine ring facilitates such reactions, particularly with an activating group present.

| Transformation | Typical Reagents | Position | Controlling Factor |

| ortho-Chlorination | 1. Directing Group Protection 2. n-BuLi, TMP-Li 3. NCS | C6 | Directed ortho-Metalation (DoM) |

| para-Methoxylation | NaOMe, MeOH | C4 | Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridine |

| O-Methylation | CH₃I, K₂CO₃ | C4 | Williamson Ether Synthesis on a 4-pyridone |

Introducing a fluorine atom at the C5 position is a critical step. The choice of fluorinating agent and strategy depends on the electronic properties of the pyridine precursor.

Electrophilic Fluorination: If the pyridine ring is sufficiently electron-rich, an electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF₄) can be used. The directing effects of the existing hydroxyl (or protected hydroxyl) and methoxy groups would be crucial in guiding the electrophile to the C5 position.

Nucleophilic Fluorination (SNAr): On an electron-deficient pyridine ring, a leaving group (such as chlorine or a nitro group) at the C5 position can be displaced by a fluoride (B91410) source (e.g., KF, CsF). This is known as the Halex (halogen exchange) reaction.

From an Amino Group (Balz-Schiemann Reaction): A less common but viable route involves the conversion of a C5-amino group to a diazonium salt, followed by treatment with a fluoride source like HBF₄ or NaBF₄.

Advanced Reaction Pathways for Pyridine Ring Construction

Instead of modifying a pre-formed ring, constructing the pyridine core de novo offers an alternative and sometimes more efficient route to highly substituted products.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide a powerful method for constructing six-membered rings with a high degree of stereochemical and regiochemical control. For pyridine synthesis, this often involves an inverse-electron-demand Diels-Alder reaction where an electron-rich dienophile reacts with an electron-poor diene (or azadiene).

A potential strategy involves the reaction of a 1,2,4-triazine (B1199460) or a 1,4-oxazin-2-one derivative with a suitably substituted alkyne. nih.gov The initial cycloaddition is followed by a retro-Diels-Alder reaction, which expels a stable molecule (like N₂ or CO₂), resulting in the formation of the aromatic pyridine ring. nih.gov By choosing precursors with the correct substituents, one could construct the this compound core in a convergent manner.

| Diene Precursor | Dienophile | Extruded Molecule | Advantage |

| Substituted 1,2,4-Triazine | Substituted Alkyne | N₂ | High regioselectivity possible |

| Substituted 1,4-Oxazin-2-one | Substituted Alkyne | CO₂ | Milder reaction conditions often possible nih.gov |

Directed metalation is a key strategy for the regioselective functionalization of pyridines. znaturforsch.com It relies on the use of a directing group (DG) on the pyridine ring to deliver a strong base (typically an organolithium reagent) to an adjacent ortho position, leading to deprotonation. znaturforsch.com The resulting organometallic species can then react with various electrophiles to introduce new substituents with high precision.

Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a molecule like this compound, with its multiple substitution points, these methods would theoretically be invaluable for introducing further complexity or for the key bond-forming steps in its synthesis.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are widely used for creating C-C bonds by coupling an organometallic reagent with an organic halide. mdpi.commdpi.com In the context of the target molecule, the chloro substituent at the 6-position could potentially serve as a handle for such reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve selective coupling without disturbing the other sensitive functional groups on the pyridine ring. mdpi.com

For C-heteroatom bond formation, Buchwald-Hartwig amination and similar palladium- or copper-catalyzed reactions are the methods of choice for introducing nitrogen, oxygen, or sulfur-containing moieties. These could be hypothetically employed to modify or build the pyridinol skeleton. However, the application of these powerful synthetic tools to the specific synthesis of this compound has not been reported.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ijarsct.co.in The application of these principles to the synthesis of complex molecules like this compound is an area of active research for related compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and purities. mdpi.comnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes for a wide range of organic transformations, including those used in the synthesis of heterocyclic compounds. mdpi.com For the synthesis of substituted pyridines, microwave heating has been shown to be effective in condensation and cycloaddition reactions. mdpi.com While plausible that microwave technology could be applied to the synthesis of this compound, no specific examples or protocols have been published.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |

| General Pyridine Synthesis | Often requires prolonged reaction times and high temperatures. | Can significantly reduce reaction times and improve yields. mdpi.com |

| Cross-Coupling Reactions | Well-established but can be slow. | Can accelerate catalyst turnover and improve efficiency. |

This table represents general trends in microwave-assisted synthesis and is not based on specific data for the target compound.

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ijarsct.co.in Solvent-free, or neat, reactions can lead to a significant reduction in waste and can sometimes enhance reaction rates. conicet.gov.ar For the synthesis of pyridine derivatives, various solvent-free methods have been reported, often in conjunction with microwave irradiation or mechanochemistry. ijarsct.co.inconicet.gov.ar These approaches, while promising for their environmental benefits, have not been specifically documented for the preparation of this compound.

Total Synthesis and Scale-Up Considerations

A total synthesis of this compound would involve a multi-step sequence to construct the substituted pyridine ring. The strategic installation of the chloro, fluoro, methoxy, and hydroxyl groups would require careful planning to ensure correct regiochemistry and to avoid unwanted side reactions. The stability of the various functional groups under different reaction conditions would be a key challenge.

Scaling up a synthetic route from the laboratory to an industrial scale introduces further challenges. These include the availability and cost of starting materials, the safety of the chemical processes, and the efficiency of each step. The development of a robust and scalable synthesis is crucial for the commercial viability of any chemical compound. To date, there is no publicly available information detailing a total synthesis or the considerations for the scale-up of this compound.

Chemical Reactivity and Derivatization of 6 Chloro 5 Fluoro 4 Methoxy 3 Pyridinol

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridinol Core

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-poor aromatic systems like substituted pyridines. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, such as the ring nitrogen and the halogen substituents, is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. libretexts.org

The pyridine (B92270) ring of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol presents two potential sites for nucleophilic attack: the carbon atom bearing the chloro group (C-6) and the one bearing the fluoro group (C-5).

Regioselectivity: The inherent electronic properties of the pyridine ring favor nucleophilic attack at positions ortho and para to the ring nitrogen. The C-6 position is ortho to the nitrogen, making it a highly activated site for SNAr. The C-5 position, being meta to the nitrogen, is electronically less favored for attack. However, the regioselectivity of SNAr reactions on polysubstituted heterocycles can be sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating methoxy (B1213986) group can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), potentially influencing the site of nucleophilic attack. wuxiapptec.com Studies on substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can significantly influence whether substitution occurs at the C-2 or C-6 position. researchgate.net In the case of this compound, while the C-6 position is electronically primed by the ring nitrogen, strong nucleophiles might also react at the C-5 position, influenced by the high electronegativity of the fluorine atom.

Chemoselectivity: This refers to the preferential substitution of one halogen over the other. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net The C-F bond is more polarized than the C-Cl bond due to fluorine's higher electronegativity, making the carbon atom of the C-F bond more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This often results in a leaving group order of F > Cl > Br > I, a phenomenon known as the "element effect". researchgate.net Therefore, it is plausible that substitution of the fluoro group at C-5 could be kinetically favored over the chloro group at C-6, despite the C-6 position being more electronically activated by the ring nitrogen.

Table 1: Predicted Selectivity in SNAr Reactions

| Position | Leaving Group | Activating Factors | Deactivating Factors | Predicted Outcome |

|---|---|---|---|---|

| C-6 | Chlorine | ortho to ring nitrogen | meta to OMe and OH groups | Thermodynamically favored product |

Each substituent on the pyridinol ring plays a distinct role in modulating the reactivity and pathways of SNAr reactions.

Chloro and Fluoro Substituents: Both halogens act as electron-withdrawing groups via induction, activating the ring to nucleophilic attack. They also serve as the leaving groups. As discussed, the higher electronegativity of fluorine makes the C-5 carbon a highly electrophilic center, favoring the initial nucleophilic attack. youtube.com The relative leaving group ability (F vs. Cl) can therefore dictate the chemoselectivity of the initial substitution reaction.

Methoxy Substituent: The methoxy group at C-4 exerts a dual electronic effect. It is weakly electron-withdrawing by induction but is a strong electron-donating group through resonance. The resonance donation increases electron density on the ring, which generally deactivates the system towards nucleophilic attack compared to a non-alkoxylated analogue. Its position meta to the C-6 chloro group and ortho to the C-5 fluoro group will have a complex influence on the stability of the respective Meisenheimer intermediates.

Hydroxyl Substituent: Similar to the methoxy group, the hydroxyl group at C-3 is electron-donating. Under basic conditions, which are common for SNAr reactions, this group can be deprotonated to form a highly electron-releasing pyridinoxide species. This would significantly increase the electron density of the ring system, thereby strongly deactivating it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on Activated Pyridinol Rings

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The pyridine ring is inherently electron-deficient and is generally deactivated towards EAS. libretexts.org This deactivation is exacerbated in acidic media, where the nitrogen atom becomes protonated.

However, the reactivity of the ring in this compound is modified by its substituents. The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the chloro and fluoro groups are deactivating, ortho, para-directors. The sole unsubstituted position on the ring is C-2. The directing effects towards this position are:

ortho to the strongly activating hydroxyl group.

ortho to the deactivating ring nitrogen.

meta to the activating methoxy group.

para to the deactivating chloro group.

The powerful activating effect of the hydroxyl group may be sufficient to overcome the deactivating influences of the ring nitrogen and halogens, potentially allowing for electrophilic substitution to occur at the C-2 position under carefully controlled conditions. Potential EAS reactions could include nitration or halogenation. youtube.com

Transformations Involving the Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups provide additional sites for derivatization, allowing for modification of the compound's properties.

The nucleophilic character of the 3-hydroxyl group makes it amenable to standard functionalization reactions.

Etherification: O-alkylation of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide to form a new ether linkage.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.

Oxidation: The substituted pyridinol ring is generally stable towards oxidation. While strong oxidizing agents can lead to ring degradation, the functional groups themselves are relatively robust under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative via catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. This transformation would saturate the aromatic ring. Additionally, the chloro group at the C-6 position may be susceptible to removal via hydrodehalogenation under certain catalytic hydrogenation conditions. The methoxy group is generally stable to these reduction methods, but it can be cleaved to a hydroxyl group using strong acid reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃).

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| 3-Hydroxyl | Etherification | NaH, then R-Br | 3-Alkoxy derivative |

| 3-Hydroxyl | Esterification | R-COCl, Pyridine | 3-Ester derivative |

| 4-Methoxy | Demethylation | HBr or BBr₃ | 4-Hydroxyl derivative |

| Pyridine Ring | Reduction | H₂, Pd/C | Substituted piperidine |

Metal-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the 6-position is the primary site for such transformations. The electronic nature of the pyridine ring, influenced by the methoxy, fluoro, and hydroxyl groups, plays a crucial role in the feasibility and efficiency of these reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. In the case of this compound, the chlorine atom can be substituted with various aryl or heteroaryl groups.

The reactivity of the C-Cl bond in Suzuki-Miyaura coupling is influenced by the electronic environment of the pyridine ring. The electron-donating methoxy and hydroxyl groups may increase the electron density on the ring, potentially making the oxidative addition of the palladium catalyst to the C-Cl bond more challenging compared to electron-deficient pyridines. However, the presence of the electronegative fluorine atom can help to mitigate this effect.

Studies on related polychlorinated pyridines have shown that selective mono-alkylation or mono-arylation can be achieved. acs.orgfigshare.comnih.govnih.gov For instance, in 2,6-dichloropyridines, selective coupling at one chloro position is feasible, suggesting that this compound would likely undergo selective arylation at the 6-position. acs.orgnih.gov The choice of palladium catalyst and ligands is critical. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

A variety of arylboronic acids can potentially be coupled with this compound. The reaction conditions, including the choice of base and solvent, would need to be optimized to achieve high yields and minimize side reactions. The hydroxyl group at the 3-position might require protection, or its presence could be leveraged to direct the reaction. nih.gov

Table 1: Predicted Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Predicted Product | Potential Catalyst/Ligand System |

| 1 | Phenylboronic acid | 5-Fluoro-4-methoxy-6-phenyl-3-pyridinol | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos |

| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-4-methoxy-6-(4-methoxyphenyl)-3-pyridinol | Pd(OAc)₂/XPhos |

| 3 | 3-Pyridylboronic acid | 5-Fluoro-4-methoxy-6-(3-pyridyl)-3-pyridinol | PdCl₂(dppf) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction would allow for the introduction of a wide range of amino functionalities at the 6-position of this compound.

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination depends on the electronic properties of the pyridine ring and the steric hindrance around the reaction site. The electron-rich nature of the substrate may necessitate the use of specialized, bulky, and electron-rich phosphine ligands, often referred to as Buchwald ligands, to promote the catalytic cycle. youtube.com

Selective amination of aryl bromides in the presence of more activated heteroaryl chlorides has been demonstrated, highlighting the possibility of controlling reactivity based on the halogen and the electronic nature of the aromatic system. nih.gov In the case of this compound, the reactivity of the C-Cl bond will be a key factor. A range of primary and secondary amines, as well as other nitrogen nucleophiles, could potentially be coupled.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

| Entry | Amine | Predicted Product | Potential Catalyst/Ligand System |

| 1 | Morpholine | 6-(Morpholino)-5-fluoro-4-methoxy-3-pyridinol | Pd₂(dba)₃/Xantphos |

| 2 | Aniline | 5-Fluoro-4-methoxy-6-(phenylamino)-3-pyridinol | Pd(OAc)₂/BINAP |

| 3 | Benzylamine | 6-(Benzylamino)-5-fluoro-4-methoxy-3-pyridinol | Pd₂(dba)₃/BrettPhos |

Stereochemical Aspects of Derivatization and Product Formation

While this compound itself is achiral, derivatization at the 3-hydroxyl group or coupling with chiral partners can introduce stereocenters. The stereochemical outcome of such reactions is a critical consideration.

In the context of metal-catalyzed coupling reactions, if a chiral amine or a chiral boronic acid is used, the stereochemistry of the product will depend on the reaction mechanism. For instance, enantioselective Suzuki-Miyaura couplings have been developed to form axially chiral biaryls. acs.org While not directly applicable to this achiral substrate, it highlights the potential for stereocontrol in related systems.

If the pyridinol were to be derivatized to introduce a chiral center, for example, by etherification of the hydroxyl group with a chiral auxiliary, subsequent cross-coupling reactions could potentially be influenced by this stereocenter. However, the distance between the chiral center and the reaction site at C-6 would likely minimize any diastereoselective effects.

More relevant would be the use of chiral ligands on the palladium catalyst to induce enantioselectivity if the coupling reaction creates a new stereocenter. For example, if a prochiral nucleophile were to be coupled at the 6-position, a chiral palladium complex could potentially favor the formation of one enantiomer over the other. nih.gov

Mechanistic Studies of this compound Reactions

The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orglibretexts.org

In the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center. The nature of the base is crucial in this step, as it activates the boronic acid. For the Buchwald-Hartwig amination, the coordination of the amine to the palladium complex is followed by deprotonation by a base to form a palladium-amido complex.

The final step in both catalytic cycles is reductive elimination, where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated. The steric and electronic properties of the ligands on the palladium catalyst play a significant role in facilitating this step. youtube.com

The presence of the hydroxyl group at the 3-position could potentially influence the reaction mechanism. It could act as an internal base or coordinate to the palladium center, thereby affecting the catalyst's activity and selectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei. For 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Multi-dimensional NMR techniques are crucial for assembling the molecular structure by establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. In the case of this compound, the key correlation would be between the hydroxyl proton and the aromatic proton, if the exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the carbon signals of the pyridine (B92270) ring and the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the substitution pattern on the pyridine ring by observing correlations between the aromatic proton and the surrounding carbon atoms, as well as between the methoxy protons and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This could help in determining the preferred conformation of the methoxy group relative to the adjacent substituents on the ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| H2 | ~7.5-8.0 | - | C3, C4, C6 |

| OH | Variable | - | C2, C3, C4 |

| OCH₃ | ~3.9-4.1 | ~55-60 | C4 |

| C2 | - | ~140-145 | - |

| C3 | - | ~145-150 | - |

| C4 | - | ~150-155 | - |

| C5 | - | ~135-140 (JCF) | - |

| C6 | - | ~140-145 (JCF) | - |

Note: Chemical shifts are estimations and would be influenced by solvent and temperature.

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal would be influenced by the electronic effects of the adjacent chloro and methoxy groups. Furthermore, this fluorine signal would likely exhibit coupling to the proton at the C2 position, providing additional evidence for the substitution pattern.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹⁹F at C5 | -120 to -140 | 4JHF with H2 (~1-3 Hz) |

Note: Chemical shifts are referenced to a standard such as CFCl₃.

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, a zwitterionic pyridinium-3-olate form can also be present, particularly in polar solvents. NMR spectroscopy is a powerful tool for investigating such equilibria. The observed chemical shifts and coupling constants would be a weighted average of the contributing tautomers. By conducting NMR experiments in different solvents and at various temperatures, it would be possible to shift the equilibrium and potentially characterize the individual tautomeric forms. The presence of distinct NMR signals for each tautomer at low temperatures could provide definitive evidence of their existence and allow for the determination of the equilibrium constant.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

HRMS would be used to accurately determine the mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the elemental formula, confirming the presence of one chlorine, one fluorine, one nitrogen, and the specified number of carbon, hydrogen, and oxygen atoms. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion would appear as two peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M(³⁵Cl)]⁺ | 193.0047 |

| [M(³⁷Cl)]⁺ | 194.9986 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the molecule. For this compound, several fragmentation pathways can be predicted.

Predicted Fragmentation Pathways:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 193 | 178 | CH₃ |

| 193 | 165 | CO |

| 178 | 150 | CO |

| 178 | 143 | Cl |

The initial loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of carbon monoxide (CO) from the pyridinol ring is also a characteristic fragmentation. Analysis of these fragmentation pathways by MS/MS would provide strong corroborative evidence for the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to the types of bonds and their arrangement.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

Raman Spectroscopy is a light scattering technique. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule.

For this compound, IR and Raman spectroscopy would be complementary, providing a detailed fingerprint of its functional groups. The expected vibrational modes and their approximate wavenumbers are outlined in the table below. It is important to note that these are predicted ranges, and the actual values can be influenced by the electronic effects of the substituents on the pyridine ring and by intermolecular interactions in the solid state.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (pyridinol) | Stretching | 3400-3200 (broad) | Weak |

| C-H (methoxy) | Stretching | 2950-2850 | 2950-2850 |

| C=C, C=N (pyridine ring) | Stretching | 1600-1450 | 1600-1450 (strong) |

| C-O (methoxy) | Stretching | 1260-1000 | Moderate |

| C-F | Stretching | 1100-1000 | Moderate |

| C-Cl | Stretching | 800-600 | Strong |

The broad O-H stretching band in the IR spectrum would be a key indicator of the hydroxyl group. The various C=C and C=N stretching vibrations of the aromatic pyridine ring would likely appear as a series of sharp bands in both the IR and Raman spectra. The C-Cl and C-F stretching vibrations would be expected in the fingerprint region, providing clear evidence for the halogen substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. Key structural parameters that would be determined include:

Confirmation of Connectivity: The exact bonding arrangement of the chloro, fluoro, methoxy, and hydroxyl groups on the pyridine ring would be unequivocally established.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Cl, C-F) and bond angles would reveal the effects of the various substituents on the geometry of the pyridine ring. For instance, the electron-withdrawing nature of the halogen and methoxy groups could lead to subtle distortions in the ring.

Intermolecular Interactions: The analysis would reveal the packing of the molecules in the crystal lattice, including any hydrogen bonding involving the hydroxyl group and potential halogen bonding or π-π stacking interactions. These intermolecular forces are crucial for understanding the solid-state properties of the compound.

While a crystal structure for the specific title compound is not publicly available, the crystal structure of a related compound, 3-Chloro-5-methoxy-2,6-dinitropyridine, reveals that the methoxy group is co-planar with the pyridine ring, while the nitro groups are twisted out of the plane nih.gov. This illustrates the type of detailed conformational information that can be obtained from X-ray crystallography.

Table 2: Hypothetical Crystallographic Data for this compound (Illustrative)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| β (°) | 105 |

| Volume (ų) | 738 |

| Z | 4 |

Computational and Theoretical Chemistry of 6 Chloro 5 Fluoro 4 Methoxy 3 Pyridinol

Quantitative Structure-Property Relationships (QSPR) for Related Pyridinol Analogs

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are instrumental in computational chemistry for predicting the properties of new or untested compounds based on a dataset of molecules with known properties and calculated molecular descriptors. researchgate.net For pyridinol analogs, including compounds structurally related to 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, QSPR studies can provide valuable insights into how various substituents and their positions on the pyridine (B92270) ring influence key characteristics such as acidity (pKa), lipophilicity (logP), and electronic properties.

The development of a robust QSPR model involves several key steps: the selection of a dataset of compounds, the calculation of a wide array of molecular descriptors for each compound, the development of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. researchgate.netbohrium.com

A significant application of QSPR for pyridinol analogs lies in the prediction of their acid dissociation constant (pKa), a critical parameter that governs the degree of ionization of a molecule at a given pH. The pKa is fundamental to understanding a compound's behavior in biological systems. For substituted pyridinols, the pKa is highly dependent on the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, such as the chloro and fluoro atoms present in this compound, are expected to decrease the pKa (increase acidity) by stabilizing the conjugate base through inductive effects. Conversely, electron-donating groups, like the methoxy (B1213986) group, would likely increase the pKa.

In a hypothetical QSPR study on a series of substituted pyridinols, a variety of molecular descriptors would be calculated to quantify their structural features. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Examples of Molecular Descriptors for QSPR Studies of Pyridinol Analogs

| Descriptor Category | Specific Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Count of Halogen Atoms | The total number of halogen atoms in the molecule. | |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Kier & Hall Connectivity Indices | Indices that describe the degree of branching and connectivity in a molecule. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |

| Atomic Charges | The partial charges on individual atoms, which can be crucial for predicting pKa. nih.govd-nb.info |

Once these descriptors are calculated for a training set of pyridinol analogs with experimentally determined properties, a QSPR model can be constructed. For instance, a multiple linear regression model for predicting pKa might take the following form:

pKa = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + cₙ * (Descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis. The predictive ability of such a model would then be evaluated using a separate test set of compounds.

The presence of both fluorine and chlorine atoms in this compound introduces interesting complexities for QSPR modeling. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence molecular properties and biological activity. nih.gov Computational studies on halogenated organic molecules often employ density functional theory (DFT) to elucidate their electronic and thermodynamic properties, which can then be used as descriptors in QSPR models. researchgate.net The substitution of halogens can significantly alter the molecular properties and chemical reactivity of the parent compound. nih.gov

Table 2: Hypothetical QSPR Data for a Series of Substituted 3-Pyridinol Analogs

| Compound | Substituents | Experimental pKa | Calculated Dipole Moment (Debye) | Calculated LogP |

| 1 | H | 8.7 | 2.1 | 0.5 |

| 2 | 6-Chloro | 7.5 | 2.8 | 1.2 |

| 3 | 5-Fluoro | 7.9 | 2.5 | 0.9 |

| 4 | 4-Methoxy | 9.1 | 2.4 | 0.3 |

| 5 | 6-Chloro, 5-Fluoro | 6.8 | 3.2 | 1.6 |

| 6 | 6-Chloro, 4-Methoxy | 7.9 | 3.0 | 1.0 |

| 7 | 5-Fluoro, 4-Methoxy | 8.3 | 2.7 | 0.7 |

| 8 | 6-Chloro-5-fluoro-4-methoxy | 7.2 (Predicted) | 3.5 | 1.4 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSPR study.

6 Chloro 5 Fluoro 4 Methoxy 3 Pyridinol As a Chemical Scaffold and Building Block

Design Principles for Utilizing the Pyridinol Core in Complex Molecule Synthesis

The design of synthetic strategies utilizing the 6-chloro-5-fluoro-4-methoxy-3-pyridinol core is governed by the distinct reactivity of its functional groups. The hydroxyl group can act as a nucleophile or be converted into a better leaving group, facilitating etherification or esterification reactions. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at this position. The fluorine atom, being the most electronegative element, influences the reactivity of the pyridine (B92270) ring and can also be a site for substitution under specific conditions. The methoxy (B1213986) group can potentially be cleaved to yield another hydroxyl group, offering a further point for functionalization.

The pyridine nitrogen atom imparts basicity to the molecule and can be protonated or alkylated. nih.gov This nitrogen also directs electrophilic substitution to the 3- and 5-positions and nucleophilic substitution to the 2-, 4-, and 6-positions. nih.gov In the case of this compound, the existing substituents significantly influence the regioselectivity of further reactions. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

In complex molecule synthesis, this pyridinol can be employed as a central scaffold to which various molecular fragments are attached in a controlled sequence. The differential reactivity of the chloro, fluoro, and hydroxyl groups allows for orthogonal synthetic strategies, where one functional group can be selectively reacted while the others remain protected or unreactive. This controlled, stepwise elaboration is a key principle in the efficient construction of complex target molecules.

| Functional Group | Potential Reactions | Synthetic Utility |

| 3-Hydroxyl (-OH) | Etherification, Esterification, Oxidation | Introduction of diverse side chains, Linkage to other molecular fragments |

| 6-Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Attachment of amines, thiols, alkoxides, and other nucleophiles |

| 5-Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr, under harsher conditions) | Late-stage functionalization, Modulation of electronic properties |

| 4-Methoxy (-OCH3) | Ether cleavage (demethylation) | Unmasking a second hydroxyl group for further derivatization |

| Pyridine Nitrogen | Protonation, Alkylation, Coordination to metals | Modulation of solubility and electronic properties, Use as a ligand |

Applications in the Synthesis of Advanced Organic Materials

While specific applications for this compound in advanced organic materials are not extensively documented, the broader class of pyridine derivatives is widely utilized in this field. nih.govchim.it The unique electronic and structural features of the pyridine ring make it a valuable component in the design of functional organic materials. mdpi.commdpi.com

Pyridine-containing polymers are of significant interest due to their distinct properties, including thermal stability, conductivity, and catalytic activity. researchgate.net Substituted pyridinols, such as this compound, can serve as functional monomers in polymerization reactions. The hydroxyl and chloro groups provide reactive handles for incorporation into polymer backbones or as pendant groups. For example, the hydroxyl group can be used in condensation polymerization to form polyesters or polyethers. The chloro group can be modified pre- or post-polymerization to introduce specific functionalities. The resulting polymers can exhibit tailored properties based on the nature of the pyridinol monomer and the other co-monomers used. Pyridine-functionalized polymers have been explored for applications as diverse as drug delivery, catalysis, and materials with specific electronic or optical properties. researchgate.net

Pyridine derivatives are frequently employed in the construction of optoelectronic materials and supramolecular assemblies due to their electronic properties and ability to participate in hydrogen bonding and metal coordination. chim.itnih.gov The pyridine ring can act as an electron acceptor and its electronic properties can be tuned by the substituents. The nitrogen atom can coordinate to metal ions, forming metallo-supramolecular structures with interesting photophysical properties.

The this compound scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substituents on the pyridine ring would influence the energy levels of the resulting material. Furthermore, the hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding, directing the self-assembly of molecules into well-defined supramolecular structures. scielo.br These organized assemblies can exhibit unique collective properties that are not present in the individual molecules.

| Application Area | Relevant Properties of Pyridine Core | Potential Role of this compound |

| Polymer Chemistry | Thermal stability, chemical resistance, sites for functionalization | Functional monomer for polyesters, polyethers, or functional polymers. |

| Optoelectronics | Tunable electronic properties, electron-accepting nature | Component of conjugated molecules for OLEDs and OPVs. |

| Supramolecular Assemblies | Hydrogen bonding capabilities, metal coordination | Building block for self-assembled structures and metallo-supramolecular complexes. |

Development of New Synthetic Reagents and Catalysts Incorporating the Pyridinol Moiety

The structure of this compound makes it a candidate for development into novel synthetic reagents and catalysts. The pyridine nitrogen can act as a ligand for metal catalysts, and the substituents can be used to modulate the steric and electronic environment of the metal center. nih.gov This can influence the activity and selectivity of the catalyst. For example, by attaching a phosphine (B1218219) group to the pyridine ring, a bidentate P,N-ligand could be synthesized. Such ligands are widely used in transition metal catalysis for a variety of organic transformations.

Furthermore, the pyridinol itself or its derivatives could act as organocatalysts. The hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding interactions to activate substrates in a catalytic cycle. The specific substitution pattern of this compound would influence its acidity and basicity, which are key parameters for its potential as an organocatalyst.

Role in Scaffold Diversity Generation for Chemical Libraries (excluding drug screening outcomes)

Chemical libraries are important tools for the discovery of new molecules with desired properties. The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries. nih.gov The multiple reactive sites on the molecule allow for the introduction of a wide range of chemical functionalities in a combinatorial fashion.

By systematically reacting the hydroxyl, chloro, and potentially the fluoro groups with different building blocks, a large and diverse library of compounds can be rapidly synthesized. For example, a library could be generated by reacting the hydroxyl group with a set of carboxylic acids to form a library of esters, followed by reacting the chloro group with a set of amines to introduce further diversity. This approach, known as diversity-oriented synthesis, allows for the exploration of a large chemical space and the identification of molecules with novel structures and properties.

Exploration of Non-Biological Applications in Industrial Chemistry

Beyond the realm of life sciences, functionalized pyridines have applications in various areas of industrial chemistry. For instance, they can be used as corrosion inhibitors, in the synthesis of dyes and pigments, and as additives in various industrial processes. The specific properties of this compound, such as its potential for strong adsorption on metal surfaces via the nitrogen atom and hydroxyl group, could make it or its derivatives effective corrosion inhibitors.

In the context of materials science, the incorporation of this pyridinol into polymers or coatings could enhance their thermal stability or flame retardancy. The presence of chlorine and fluorine atoms is known to contribute to flame retardant properties in some materials. Furthermore, the reactivity of the scaffold allows for its incorporation into various materials to modify their surface properties, such as hydrophobicity or reactivity. While specific industrial applications for this exact molecule are not established, its chemical nature suggests a range of possibilities in materials and industrial chemistry. youtube.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Innovations

The development of efficient and environmentally benign synthetic methods for producing 6-Chloro-5-fluoro-4-methoxy-3-pyridinol and its derivatives is a primary area for future research. Current synthetic strategies for highly substituted pyridines can be lengthy and may rely on harsh conditions or expensive reagents. Future work should focus on aligning with the principles of green chemistry. nih.govresearchgate.net

Key research objectives could include:

Green Catalysis: Investigating the use of reusable, non-toxic catalysts (e.g., zeolites, biocatalysts) to replace traditional stoichiometric reagents. nih.govrsc.org The thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) to produce pyridines is one such innovative approach that could be adapted. rsc.org

Eco-Friendly Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace volatile and hazardous organic solvents. nih.gov

Energy-Efficient Synthesis: Utilizing methods such as microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net

C-H Functionalization: Developing late-stage functionalization techniques to directly modify the pyridine (B92270) core, allowing for the rapid generation of a library of derivatives from a common intermediate. innovations-report.com A recently developed strategy for meta-C-H functionalization of pyridines could offer a powerful tool for creating novel analogues. innovations-report.com

| Sustainable Synthesis Approach | Potential Benefit | Relevant Research Area |

| Multicomponent Reactions | Increased efficiency, reduced waste | Process Chemistry |

| Green Catalysts (e.g., zeolites) | Reusability, lower environmental impact | Catalysis, Green Chemistry |

| Alternative Solvents (e.g., water) | Reduced toxicity and pollution | Green Chemistry |

| Microwave-Assisted Synthesis | Faster reaction times, lower energy use | Synthetic Methodology |

| Late-Stage C-H Functionalization | Rapid diversification of derivatives | Organic Synthesis |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize novel synthetic routes, the implementation of advanced spectroscopic techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) allows for dynamic understanding and control of chemical reactions, ensuring higher yields, purity, and safety. polito.it

Future research should explore:

In-line Spectroscopy: The application of techniques like Near-Infrared (NIR), mid-infrared (MIR), Raman, and UV/Visible spectroscopy to continuously monitor the concentration of reactants, intermediates, and products without sample extraction. mdpi.comresearchgate.net

FlowNMR Spectroscopy: Using high-resolution Flow Nuclear Magnetic Resonance (FlowNMR) to gain detailed, non-invasive, real-time mechanistic and kinetic data as the reaction proceeds. rsc.org

Quantum Cascade Laser (QCL) Spectroscopy: Employing mid-IR QCL absorption spectroscopy for the highly sensitive and selective detection of reactive intermediates and trace species during synthesis. copernicus.org This can provide valuable insights into reaction mechanisms and kinetics. copernicus.org

These methods would enable precise control over reaction parameters, leading to the development of robust and scalable manufacturing processes for this compound.

Integration of Machine Learning and AI in Synthetic Design and Prediction of Reactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and innovation. chemcopilot.comrjptonline.org These computational tools can be applied to overcome challenges in the synthesis and application of complex molecules like this compound.

Unexplored avenues include:

Retrosynthetic Analysis: Utilizing AI platforms to propose novel and efficient synthetic routes that may not be obvious to human chemists. chemcopilot.com

Reaction Outcome and Yield Prediction: Training ML models on existing chemical reaction data to predict the success and yield of potential reactions, thereby reducing the need for extensive experimental screening. rjptonline.orgchemai.iosoton.ac.uk

Reactivity Mapping: Developing algorithms to predict how the electronic properties conferred by the substituent groups on the pyridinol ring will influence its reactivity in various chemical transformations. github.com

De Novo Design: Using generative models to design new derivatives of this compound with specific desired properties (e.g., for materials science or medicinal chemistry applications). researchgate.netmdpi.com Python-based tools are increasingly available for such tasks in drug design and biochemistry. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Planning | Discover novel, efficient synthetic pathways | Reduced R&D time and cost |

| Reaction Prediction | Forecast outcomes and yields before experimentation | Minimized experimental failures |

| Reactivity Prediction | Understand how the molecule will behave chemically | Guided experimental design |

| De Novo Molecular Design | Create new molecules with targeted functions | Accelerated discovery of new materials |

Development of Pyridinol-Based Functional Materials

The pyridine scaffold is a key component in a wide range of functional materials, including those used in electronics and agriculture. innovations-report.comrsc.org The specific electronic properties of this compound make it an attractive building block for new materials.

Future research could focus on:

Organic Electronics: Incorporating the pyridinol moiety into larger conjugated systems for use as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components in perovskite solar cells. rsc.org Pyridine derivatives are known to be suitable for these applications due to their charge transport capabilities. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyridinol as a ligand to synthesize novel coordination complexes. researchgate.net The resulting materials could exhibit interesting catalytic, magnetic, or photophysical properties.

Agrochemicals: Investigating the potential of derivatives as functional units in new pesticides or herbicides, a common application for pyridine-containing compounds. innovations-report.com

Mechanistic Investigations of Complex Transformations at the Molecular Level

A fundamental understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for controlling reaction outcomes and designing new applications.

Promising areas for investigation are:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and analyze frontier molecular orbitals. doi.org This can provide deep insights into molecular stability and reactivity. doi.org

Experimental Mechanistic Studies: Employing kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates to elucidate reaction pathways. researchgate.net

Photochemical Transformations: Exploring the behavior of the compound under photochemical conditions, as pyridinium (B92312) salts are known to undergo remarkable transformations upon irradiation, leading to structurally complex molecules. rsc.org

These detailed mechanistic studies will not only optimize the synthesis of the target compound but also unlock new, unforeseen chemical transformations and applications. acs.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol?

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze H and C NMR to confirm substituent positions. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens .

- Mass Spectrometry (MS): ESI-MS or HRMS can verify molecular weight (expected [M+H]⁺ ~ 203.5 Da) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry, as demonstrated for related fluoro-pyridines in Acta Crystallographica .

- HPLC Purity: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory data on regioselective substitution during synthesis be resolved?

Methodological Answer: Conflicting substituent positions may arise from competing reaction pathways. To address this:

- Mechanistic Probes: Use deuterated solvents or isotopic labeling (e.g., O-methoxy) to track substitution pathways via MS/MS .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict thermodynamic favorability of substitution sites .

- By-Product Analysis: Isolate minor products via preparative HPLC and characterize them structurally to identify competing pathways .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Protection-Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during halogenation steps to prevent side reactions .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .

- Catalytic Systems: Employ Pd-catalyzed cross-coupling for late-stage functionalization, minimizing harsh conditions .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing Cl with Br) and test bioactivity against targets like kinase inhibitors or antifungal agents .

- Metabolic Stability: Assess in vitro liver microsome assays to predict pharmacokinetic profiles.

- Toxicity Screening: Use zebrafish embryos or HEK293 cell lines for preliminary toxicity studies .

Data Contradiction Analysis

Q. Why do different synthetic methods report varying yields for the same reaction?

Methodological Answer: Discrepancies often arise from:

- Reagent Purity: Impure starting materials (e.g., <98% Selectfluor®) reduce efficiency. Validate via NMR or titration .

- Temperature Control: Exothermic reactions (e.g., POCl₃ chlorination) require strict temperature moderation to avoid decomposition .

- Workup Procedures: Incomplete extraction or crystallization can lead to underestimated yields. Optimize solvent systems (e.g., EtOAc/hexane) for better recovery .

Key Stability and Storage Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.